

# Solid-Phase Synthesis Applications of 1-Acetyl-2-thiohydantoin: Application Notes and Protocols

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## Compound of Interest

Compound Name: 1-Acetyl-2-thiohydantoin

Cat. No.: B1331075

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## Introduction

**1-Acetyl-2-thiohydantoin** and its derivatives are versatile molecules in the realm of peptide and protein chemistry. While the core 2-thiohydantoin structure is widely recognized for its diverse biological activities, the N-acetylated form presents unique opportunities in the context of solid-phase synthesis. This document provides detailed application notes and protocols for the use of **1-acetyl-2-thiohydantoin** chemistry on solid supports, primarily focusing on its application in the cleavage of peptides from the resin, a process analogous to the well-established Edman degradation chemistry.

This approach offers a valuable tool for the C-terminal modification of peptides and the generation of peptide derivatives with a C-terminal thiohydantoin moiety. Such modifications can be instrumental in studying peptide structure-activity relationships, developing novel therapeutic peptides, and creating probes for biological assays.

## Principle Application: C-Terminal Peptide Cleavage via Acetylthiohydantoin Formation

The primary solid-phase application of **1-acetyl-2-thiohydantoin** chemistry is in the cyclative cleavage of peptides from a solid support. This method is a modification of the Edman

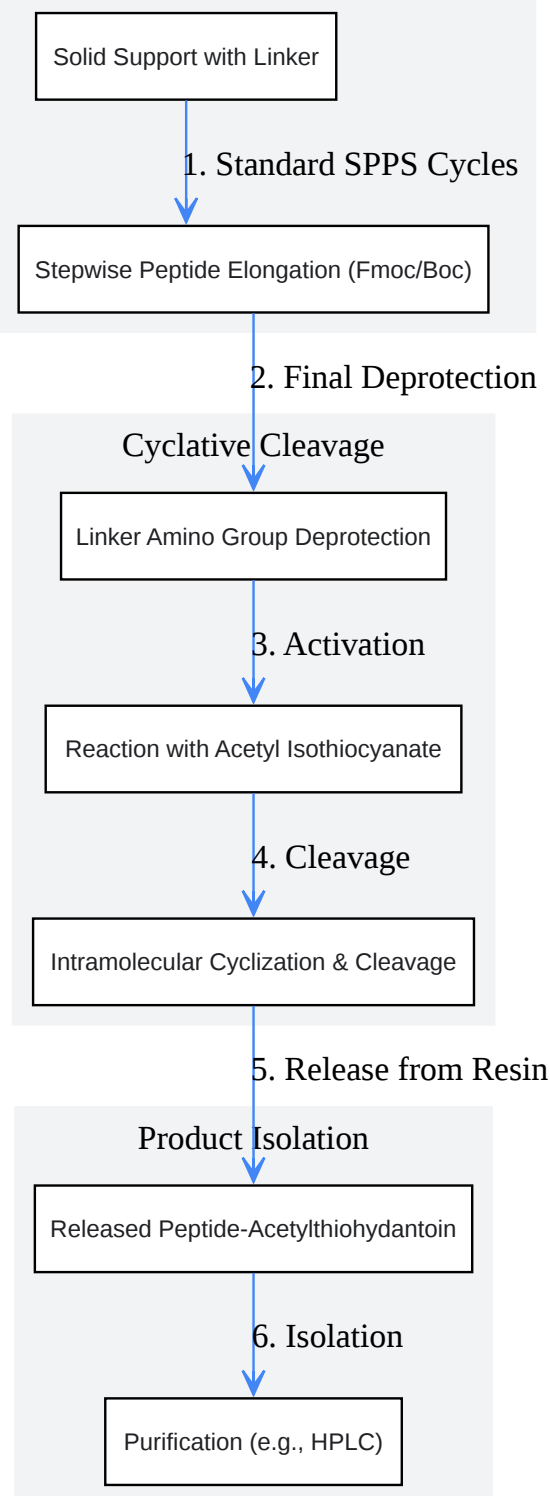
degradation, where the N-terminal amino acid of a peptide is sequentially cleaved. In this application, a linker is designed to enable a similar intramolecular cyclization at the C-terminus of the synthetic peptide, leading to its release from the resin as a **1-acetyl-2-thiohydantoin** derivative.

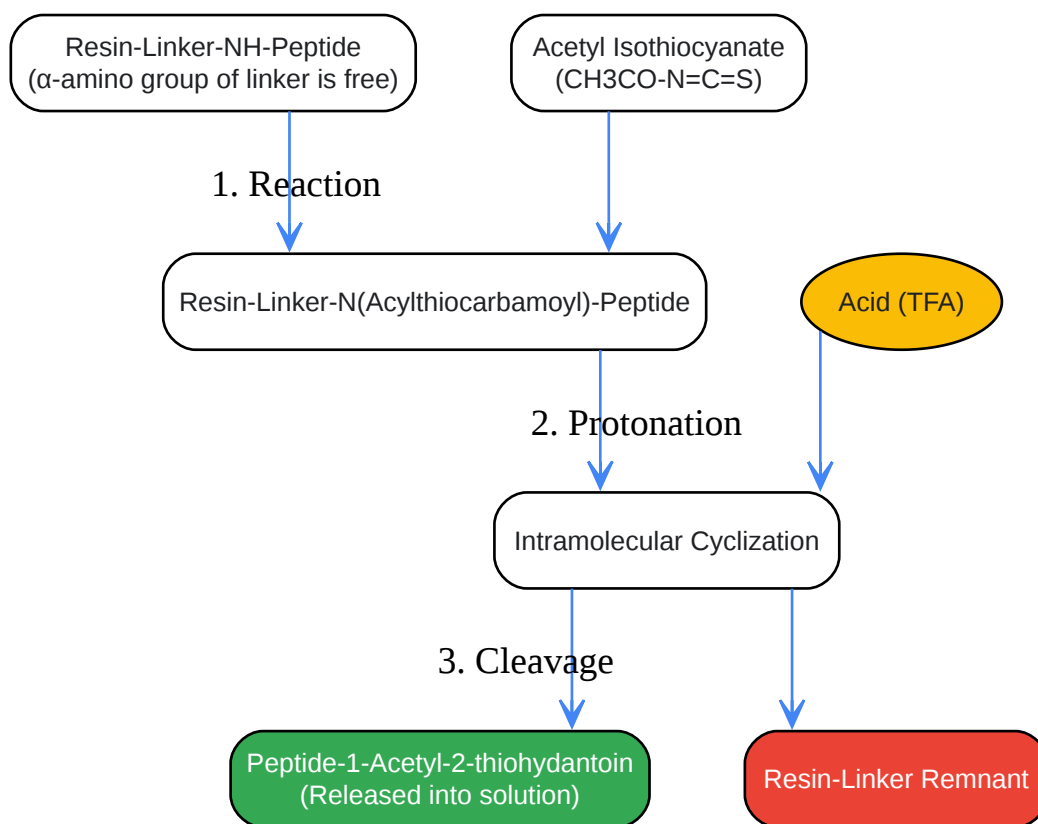
This strategy is particularly useful for synthesizing peptides with modified C-termini and for applications where standard acidic cleavage methods may be detrimental to the peptide's integrity.

## Logical Workflow for C-Terminal Cleavage

The overall process involves the synthesis of a peptide on a specially designed linker attached to a solid support. The linker contains a latent amino group that, once deprotected, can react with an acetyl isothiocyanate. This initiates a cyclization reaction that cleaves the peptide from the resin.

## Solid-Phase Peptide Synthesis (SPPS)





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